6alpha-Bromobetamethasone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Bromobetamethasone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H30BrFO6 and a molecular weight of 513.394 g/mol . It is a derivative of betamethasone, characterized by the presence of a bromine atom at the 6alpha position and an acetate group at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone 21-Acetate typically involves the bromination of betamethasone at the 6alpha position, followed by acetylation at the 21 position. The bromination is often carried out using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include controlled temperature and time to ensure selective bromination without affecting other functional groups.
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves multiple steps, including microbial transformation, chemical modifications, and enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Bromobetamethasone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Pyridine hydrobromide perbromide for bromination.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of betamethasone, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6alpha-Bromobetamethasone 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mechanism of Action
The mechanism of action of 6alpha-Bromobetamethasone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of anti-inflammatory genes and inhibits the expression of pro-inflammatory genes . This results in the suppression of inflammatory responses and immune system modulation. Key molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are involved in the inflammatory pathway .
Comparison with Similar Compounds
Betamethasone: The parent compound, lacking the bromine atom at the 6alpha position.
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different structural modifications.
Prednisolone: A corticosteroid with a similar mechanism of action but different potency and side effect profile.
Uniqueness: 6alpha-Bromobetamethasone 21-Acetate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound, betamethasone .
Properties
Molecular Formula |
C24H30BrFO6 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
WCBHORKWCUQBTR-RYRQIHONSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Br |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.